molecular formula C10H14Br2O4Sn B100181 (E)-4-[Dibromo-[(E)-4-oxopent-2-en-2-yl]oxystannyl]oxypent-3-en-2-one CAS No. 16894-10-3

(E)-4-[Dibromo-[(E)-4-oxopent-2-en-2-yl]oxystannyl]oxypent-3-en-2-one

Cat. No.: B100181
CAS No.: 16894-10-3
M. Wt: 476.73 g/mol
InChI Key: KVKLTXKAUBLTRX-UHFFFAOYSA-J
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Description

(E)-4-[Dibromo-[(E)-4-oxopent-2-en-2-yl]oxystannyl]oxypent-3-en-2-one is a complex organotin compound characterized by the presence of dibromo and oxo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-[Dibromo-[(E)-4-oxopent-2-en-2-yl]oxystannyl]oxypent-3-en-2-one typically involves the reaction of an appropriate stannyl precursor with a dibromo reagent under controlled conditions. One common method involves the use of N-bromosuccinimide (NBS) as a brominating agent. The reaction is carried out in an inert atmosphere, often under mild conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve a scaled-up version of the laboratory synthesis, with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(E)-4-[Dibromo-[(E)-4-oxopent-2-en-2-yl]oxystannyl]oxypent-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can convert the dibromo groups to less oxidized forms.

    Substitution: The dibromo groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state tin compounds, while reduction can produce organotin hydrides.

Scientific Research Applications

Chemistry

In chemistry, (E)-4-[Dibromo-[(E)-4-oxopent-2-en-2-yl]oxystannyl]oxypent-3-en-2-one is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

Biology

The compound’s potential biological activity is of interest for developing new pharmaceuticals and studying biochemical pathways.

Medicine

Research into the medicinal applications of this compound includes its use as a potential anticancer agent due to its ability to interact with biological macromolecules.

Industry

In industry, the compound is explored for its use in materials science, including the development of new polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism by which (E)-4-[Dibromo-[(E)-4-oxopent-2-en-2-yl]oxystannyl]oxypent-3-en-2-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The dibromo groups can form covalent bonds with nucleophilic sites on proteins, altering their function and activity. The stannyl group can also participate in coordination chemistry, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

  • (E)-4-[Dibromo-[(E)-4-oxopent-2-en-2-yl]oxystannyl]oxypent-3-en-2-one
  • (E)-4-[Dibromo-[(E)-4-oxopent-2-en-2-yl]oxystannyl]oxypent-3-en-2-ol
  • (E)-4-[Dibromo-[(E)-4-oxopent-2-en-2-yl]oxystannyl]oxypent-3-en-2-thione

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and potential applications. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, and ease of synthesis.

Properties

IUPAC Name

4-[dibromo(4-oxopent-2-en-2-yloxy)stannyl]oxypent-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H8O2.2BrH.Sn/c2*1-4(6)3-5(2)7;;;/h2*3,6H,1-2H3;2*1H;/q;;;;+4/p-4
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVKLTXKAUBLTRX-UHFFFAOYSA-J
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)O[Sn](OC(=CC(=O)C)C)(Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Br2O4Sn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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